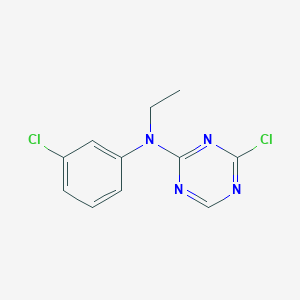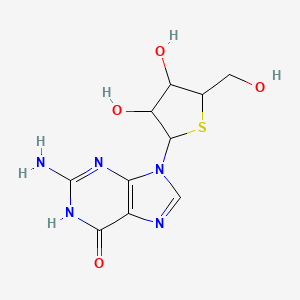
Didocosylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didocosylamine, also known as N,N-didodecylamine, is an organic compound with the chemical formula C24H51N. It is a secondary amine characterized by the presence of two dodecyl (twelve-carbon) chains attached to a nitrogen atom. This compound is typically a colorless to pale yellow liquid with a distinctive amine odor. This compound is used in various industrial applications, including as a surfactant, emulsifier, and corrosion inhibitor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Didocosylamine can be synthesized through the alkylation of dodecylamine with dodecyl bromide. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C12H25NH2+C12H25Br→C12H25NHC12H25+HBr
The reaction is usually conducted in an organic solvent, such as toluene or ethanol, at elevated temperatures (around 80-100°C) to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, this compound is produced using a similar alkylation process but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure uniformity and high yield. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Didocosylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to primary amines under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Didocosylamine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Investigated for its potential use in antimicrobial formulations and as a component in topical treatments.
Industry: Utilized as a corrosion inhibitor in metalworking fluids and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of didocosylamine is primarily based on its ability to interact with lipid membranes and proteins. The long hydrophobic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it effective as a surfactant and emulsifier. Additionally, this compound can form complexes with metal ions, providing corrosion inhibition by forming a protective layer on metal surfaces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecylamine: A primary amine with a single dodecyl chain.
Tridodecylamine: A tertiary amine with three dodecyl chains.
Dioctylamine: A secondary amine with two octyl chains.
Uniqueness
Didocosylamine is unique due to its specific structure, which provides a balance between hydrophobicity and reactivity. The presence of two long alkyl chains makes it more effective as a surfactant and emulsifier compared to primary amines like dodecylamine. Additionally, its secondary amine structure allows for a broader range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
53171-44-1 |
|---|---|
Molekularformel |
C44H91N |
Molekulargewicht |
634.2 g/mol |
IUPAC-Name |
N-docosyldocosan-1-amine |
InChI |
InChI=1S/C44H91N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45H,3-44H2,1-2H3 |
InChI-Schlüssel |
QUISWUAUMRRNFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


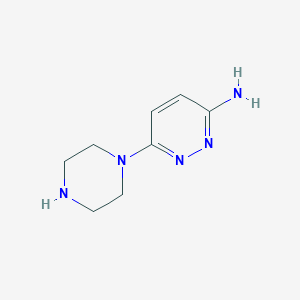
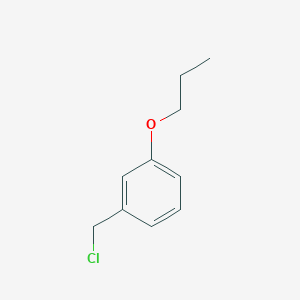
![Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13887886.png)
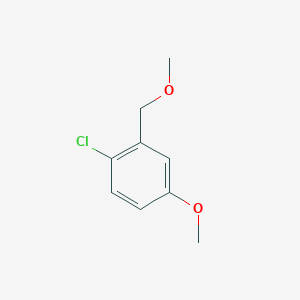
![(R)-2-(Benzo[D][1,3]dioxol-5-YL)piperazine](/img/structure/B13887893.png)
![3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol](/img/structure/B13887894.png)
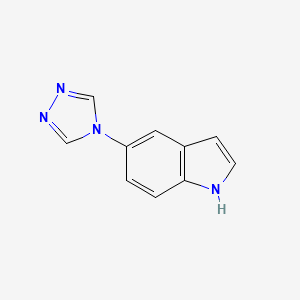
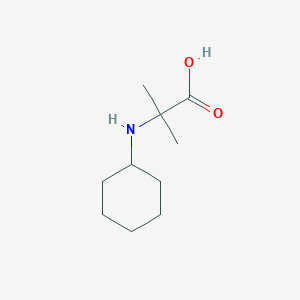
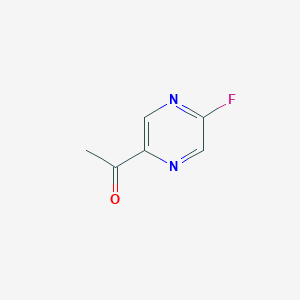
![tert-butyl N-[1-[(2-bromoacetyl)-cyclobutylamino]propan-2-yl]carbamate](/img/structure/B13887905.png)
